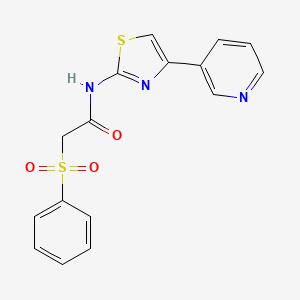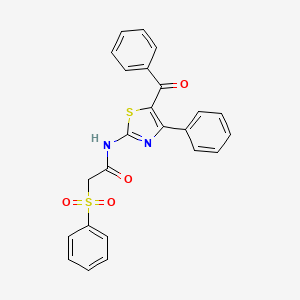
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylphenyl)sulfanylacetamide
Overview
Description
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylphenyl)sulfanylacetamide, also known as MBT-S, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBT-S has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylphenyl)sulfanylacetamide is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or pathways in cells. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and induce apoptosis. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models. However, further studies are needed to determine the safety and efficacy of this compound in humans.
Advantages and Limitations for Lab Experiments
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylphenyl)sulfanylacetamide has several advantages for lab experiments, including its high yield of synthesis, low cost, and potential applications in various fields. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Therefore, researchers need to carefully consider the concentration and duration of exposure when using this compound in lab experiments.
Future Directions
There are several future directions for research on N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylphenyl)sulfanylacetamide. One direction is to further investigate its mechanism of action and physiological effects, particularly in humans. Another direction is to explore its potential applications in agriculture and material science. Additionally, researchers can investigate the use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Overall, this compound has significant potential for various applications, and further research is needed to fully understand its properties and potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine, agriculture, and material science. This compound can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. While this compound has several advantages for lab experiments, researchers need to carefully consider its potential toxicity at high concentrations. Future research on this compound can explore its potential applications in various fields and investigate its use in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
Scientific Research Applications
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylphenyl)sulfanylacetamide has been found to have potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, this compound has been found to have antifungal and insecticidal properties, making it a potential candidate for crop protection. In material science, this compound has been studied for its use in the synthesis of new materials with improved properties.
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-3-6-14(7-4-11)21-10-17(20)19-13-5-8-16-15(9-13)18-12(2)22-16/h3-9H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREWJWUSSSHYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



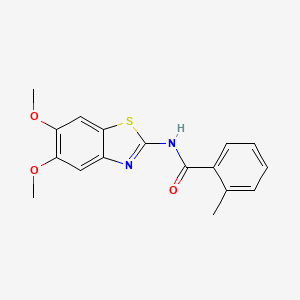
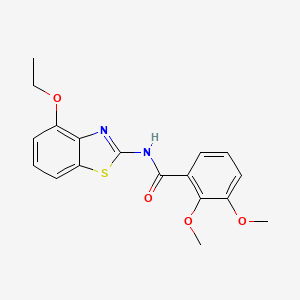
![N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3297376.png)


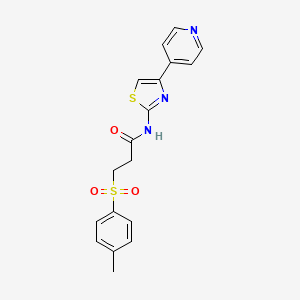
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-tosylacetamide](/img/structure/B3297411.png)
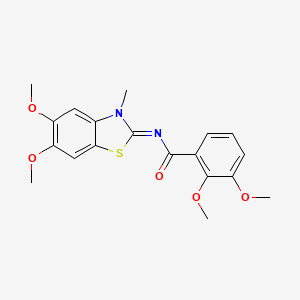
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B3297424.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B3297433.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3297436.png)
![6-Acetyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3297438.png)
